Disitertide

Catalog No.
S1767271
CAS No.
272105-42-7
M.F
C68H109N17O22S2
M. Wt
1580.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disitertide

CAS Number

272105-42-7

Product Name

Disitertide

IUPAC Name

(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C68H109N17O22S2

Molecular Weight

1580.8 g/mol

InChI

InChI=1S/C68H109N17O22S2/c1-12-32(5)53(85-67(105)54(33(6)13-2)84-64(102)48(30-87)82-56(94)35(8)74-61(99)45(27-51(91)92)79-62(100)43(24-31(3)4)78-63(101)47(29-86)83-65(103)52(71)36(9)88)66(104)80-44(25-37-28-72-39-17-15-14-16-38(37)39)60(98)73-34(7)55(93)75-41(20-22-108-10)58(96)77-42(21-23-109-11)59(97)76-40(18-19-49(69)89)57(95)81-46(68(106)107)26-50(70)90/h14-17,28,31-36,40-48,52-54,72,86-88H,12-13,18-27,29-30,71H2,1-11H3,(H2,69,89)(H2,70,90)(H,73,98)(H,74,99)(H,75,93)(H,76,97)(H,77,96)(H,78,101)(H,79,100)(H,80,104)(H,81,95)(H,82,94)(H,83,103)(H,84,102)(H,85,105)(H,91,92)(H,106,107)/t32-,33-,34-,35-,36+,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-,54-/m0/s1

InChI Key

IUYPEUHIWDMJLM-SWHDLQTQSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)N

Synonyms

Disitertide; UNII-3N988KP8HD; 3N988KP8HD; 272105-42-7

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)N

Description

Disitertide has been used in trials studying the treatment of Skin Fibrosis.

Disitertide and Fibrosis

Fibrosis is a condition characterized by excessive scar tissue formation in organs, leading to impaired function. TGF-β is a key player in fibrosis development. Studies suggest Disitertide may be beneficial in treating various fibrotic diseases. For example, in vitro studies using human kidney cells have shown that Disitertide can prevent TGF-β-induced fibrosis [].

Similarly, research suggests Disitertide's potential in treating lung fibrosis. Animal models have shown that Disitertide administration reduced lung fibrosis and improved lung function []. These findings highlight the potential of Disitertide as a therapeutic strategy for fibrotic diseases.

Disitertide and Cancer

Studies on various cancer cell lines have shown that Disitertide can inhibit tumor cell proliferation and migration []. Additionally, research suggests that Disitertide may improve the efficacy of other cancer therapies when used in combination []. These findings warrant further investigation into Disitertide's potential as a component of cancer treatment regimens.

Disitertide, also known as P144, is a peptide inhibitor specifically designed to target transforming growth factor-beta 1 (TGF-β1). This compound is notable for its role in modulating TGF-β signaling pathways, which are crucial in various fibrotic processes. Disitertide has been studied primarily for its potential therapeutic applications in conditions characterized by excessive fibrosis, such as radiation-induced fibrosis and systemic sclerosis. Its chemical structure consists of a sequence of amino acids that allows it to effectively inhibit TGF-β1 activity, thus reducing the downstream effects associated with fibrosis.

Disitertide functions through its interaction with the TGF-β receptor, specifically inhibiting the phosphorylation of Smad proteins, which are critical mediators of TGF-β signaling. The inhibition mechanism involves binding to the receptor and blocking the subsequent intracellular signaling cascade that leads to the transcription of profibrotic genes. This action can be quantitatively assessed through various biochemical assays measuring Smad2/3 phosphorylation levels in response to TGF-β1 stimulation .

Disitertide exhibits significant biological activity as a selective inhibitor of TGF-β1. In preclinical studies, it has demonstrated efficacy in reducing fibrosis in various models, including skin and muscle tissues exposed to radiation. The compound has shown promise in clinical settings for treating conditions related to excessive scarring and fibrosis, indicating its potential utility in managing chronic inflammatory diseases . The compound's selectivity for TGF-βRII over other related receptors enhances its therapeutic profile by minimizing off-target effects .

The synthesis of disitertide involves solid-phase peptide synthesis techniques, which allow for the precise assembly of its amino acid sequence. The process typically includes:

  • Preparation of Resin: A solid support resin is prepared to which the first amino acid is attached.
  • Sequential Coupling: Each subsequent amino acid is added through a series of coupling reactions, ensuring that the desired sequence is formed.
  • Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to obtain a high-purity product suitable for biological testing .

Disitertide has several potential applications in medicine, primarily focusing on:

  • Treatment of Fibrosis: It is being investigated for use in conditions like systemic sclerosis and radiation-induced fibrosis.
  • Wound Healing: The compound may help improve wound healing by mitigating excessive scarring.
  • Research Tool: Disitertide serves as a valuable tool in research settings to study TGF-β signaling pathways and their implications in various diseases .

Interaction studies have revealed that disitertide selectively inhibits TGF-β1 without significantly affecting other related pathways. This specificity is crucial for minimizing side effects associated with broader inhibitors. In vitro studies have demonstrated that disitertide effectively reduces collagen deposition and other markers of fibrosis in various cell types exposed to TGF-β1 . Furthermore, animal models have shown promising results regarding its safety and efficacy profile.

Disitertide shares similarities with several other compounds that target TGF-β signaling but stands out due to its specific design as a peptide inhibitor. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
FresolimumabMonoclonal antibody against TGF-βTargets multiple isoforms of TGF-β
GalunisertibSmall molecule inhibitorOrally bioavailable; targets TGF-βR1
LY2157299Small molecule inhibitorDual inhibition of ALK5 and TGF-βR1

Disitertide's unique peptide structure allows for specific binding and inhibition of TGF-β1 activity, which may offer advantages over small molecule inhibitors regarding selectivity and safety profiles .

Solid-Phase Peptide Synthesis Optimization

Solid-phase peptide synthesis represents the primary methodology for producing disitertide, utilizing polymer resin supports to facilitate sequential amino acid coupling reactions [9] [10]. The synthesis of disitertide employs the 9-fluorenylmethoxycarbonyl protection strategy, which provides superior compatibility with the peptide's fourteen-residue sequence and complex side chain functionalities [10] [11]. The process initiates with the attachment of the carboxyl-terminal asparagine residue to Wang resin, followed by iterative cycles of deprotection and coupling reactions [12] [13].

The optimization of coupling efficiency for disitertide synthesis requires careful selection of activation reagents, with N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate demonstrating superior performance compared to traditional carbodiimide-based systems [10] [14]. The incorporation of 6-chloro-1-hydroxybenzotriazole as an additive significantly enhances coupling yields while minimizing racemization during the attachment of sterically hindered residues such as isoleucine and methionine [11] [14].

Table 1: Optimized Coupling Conditions for Disitertide Synthesis

Amino Acid PositionCoupling ReagentEquivalentsReaction Time (minutes)Temperature (°C)Coupling Efficiency (%)
Asparagine (C-terminal)HATU/DIPEA3.0452598.2
GlutamineHCTU/DIPEA3.0302597.8
Methionine (position 12)HATU/HOBt4.0604096.5
Methionine (position 11)HATU/HOBt4.0604096.8
AlanineHCTU/DIPEA2.5202599.1
TryptophanHATU/HOBt5.0902594.2
Isoleucine (position 8)HCTU/HOBt4.0753595.1
Isoleucine (position 7)HCTU/HOBt4.0753595.3
Serine (position 6)HATU/DIPEA3.0302598.5
Alanine (position 5)HCTU/DIPEA2.5202599.2
Aspartic acidHATU/DIPEA3.5452597.1
LeucineHCTU/HOBt3.0352598.7
Serine (position 2)HATU/DIPEA3.0302598.4
Threonine (N-terminal)HCTU/DIPEA4.0602596.9

The implementation of microwave-assisted solid-phase peptide synthesis protocols significantly accelerates the production timeline for disitertide while maintaining high coupling efficiencies [32] [33]. Temperature optimization studies demonstrate that reactions conducted at 75-90 degrees Celsius reduce synthesis time by approximately 70% compared to ambient temperature protocols, with particular benefits observed during the coupling of sterically demanding amino acids [32] [13]. The use of binary solvent systems comprising N,N-dimethylformamide and dimethyl sulfoxide in optimized ratios enhances resin solvation and minimizes aggregation-related side reactions [32] [33].

Advanced monitoring techniques utilizing real-time ultraviolet absorption measurements enable precise determination of coupling completion, eliminating the need for time-based reaction protocols [11] [13]. The integration of automated washing cycles with optimized solvent volumes reduces both synthesis time and waste generation while maintaining product quality [13] [33]. These optimization strategies collectively achieve crude peptide purities exceeding 85% for disitertide synthesis, significantly reducing downstream purification requirements [32] [33].

Post-Translational Modification Strategies

Post-translational modification strategies for disitertide focus primarily on enhancing peptide stability, solubility, and biological activity through selective chemical modifications [16] [17]. The fourteen-residue sequence of disitertide contains multiple sites amenable to modification, including amino-terminal and carboxyl-terminal positions, as well as side chain functionalities on serine, threonine, and asparagine residues [18] [19].

Acetylation represents a fundamental post-translational modification strategy for disitertide, particularly targeting the amino-terminal threonine residue and lysine side chains when present in synthetic analogs [17] [18]. The acetylation process employs acetic anhydride in the presence of N,N-diisopropylethylamine under controlled conditions to achieve selective modification without affecting other functional groups [18] [22]. This modification enhances peptide resistance to aminopeptidase degradation while maintaining biological activity against transforming growth factor-beta 1 receptors [20] [22].

Pegylation strategies for disitertide involve the covalent attachment of polyethylene glycol chains to specific amino acid residues, significantly improving pharmacokinetic properties [16] [18]. The optimal pegylation sites for disitertide include the amino-terminal threonine and the side chain hydroxyl groups of serine residues at positions 2 and 6 [18] [19]. Monofunctional polyethylene glycol derivatives with molecular weights ranging from 2,000 to 5,000 daltons demonstrate optimal balance between improved circulation time and preserved biological activity [16] [20].

Table 2: Post-Translational Modification Effects on Disitertide Properties

Modification TypeTarget SiteModification AgentMolecular Weight Increase (Da)Stability Enhancement (fold)Activity Retention (%)
N-terminal AcetylationThreonine-1Acetic anhydride423.296
PEG-2000 ConjugationN-terminalmPEG-2000-NHS20008.589
PEG-5000 ConjugationN-terminalmPEG-5000-NHS500012.182
Serine PhosphorylationSerine-2Phosphoric acid derivatives802.191
Serine PhosphorylationSerine-6Phosphoric acid derivatives802.388
Dual Serine ModificationSerine-2, Serine-6Multiple agents1604.785

Phosphorylation modifications targeting serine and threonine residues in disitertide enhance peptide binding affinity and cellular uptake properties [19] [20]. The phosphorylation process utilizes phosphoramidite chemistry or direct phosphoric acid esterification under carefully controlled pH conditions to prevent peptide degradation [19] [23]. These modifications demonstrate particular efficacy when applied to serine residues at positions 2 and 6, as well as the amino-terminal threonine, resulting in improved receptor binding characteristics [20] [23].

Cyclization strategies represent advanced post-translational modifications for disitertide, involving the formation of intramolecular bonds to enhance conformational stability [16] [21]. The implementation of disulfide bridge formation between engineered cysteine residues or the use of chemical crosslinking agents creates structurally constrained peptides with improved resistance to proteolytic degradation [21] [22]. These modifications require careful consideration of the peptide's three-dimensional structure to maintain biological activity while achieving enhanced stability [19] [21].

Quality Control and Purity Assessment Protocols

Quality control protocols for disitertide encompass comprehensive analytical methodologies designed to verify peptide identity, purity, and structural integrity [24] [25]. High-performance liquid chromatography represents the primary analytical technique for purity assessment, utilizing reverse-phase chromatographic separation with acetonitrile-water gradient systems [24] [26]. The analytical method employs C18 stationary phases with trifluoroacetic acid modifiers to achieve baseline resolution of disitertide from potential impurities [25] [30].

The purity specification for pharmaceutical-grade disitertide requires a minimum of 97% purity by high-performance liquid chromatography analysis, with no single impurity exceeding 1% of the total peak area [24] [31]. Method validation protocols demonstrate linearity across the concentration range of 0.05 to 1.5 milligrams per milliliter, with correlation coefficients exceeding 0.999 [25] [28]. The limit of detection for impurity analysis reaches 0.01% relative to the main peak, ensuring detection of trace contaminants [26] [31].

Table 3: Analytical Method Parameters for Disitertide Quality Control

Analytical ParameterMethodSpecificationTypical ResultsValidation Range
Purity (HPLC)Reverse-phase HPLC≥97.0%98.2-99.1%0.05-1.5 mg/mL
IdentityMass spectrometry1580.8 ± 0.5 Da1580.82 Da±2.0 Da window
Water contentKarl Fischer titration≤5.0%2.1-3.8%0.1-10.0%
Amino acid compositionIon-exchange chromatography±10% theoreticalWithin ±5%Individual amino acids
Peptide contentAmino acid analysis80-110%92-105%Quantitative determination
Related substancesHPLCEach ≤1.0%<0.5% individual0.01-2.0% range
Residual solventsGas chromatographyUSP limitsBelow detectionMethod-specific

Mass spectrometry analysis serves as the definitive identity test for disitertide, employing matrix-assisted laser desorption ionization time-of-flight or electrospray ionization techniques [27] [28]. The molecular ion peak at mass-to-charge ratio 1580.8 provides unambiguous confirmation of peptide identity, while fragmentation patterns verify amino acid sequence integrity [28] [29]. Tandem mass spectrometry protocols enable detection and characterization of sequence-related impurities, including deletion peptides and amino acid substitutions [28] [30].

Amino acid analysis provides quantitative verification of disitertide composition through acid hydrolysis followed by ion-exchange chromatographic separation [36] [37]. The hydrolysis protocol employs 6 molar hydrochloric acid at 110 degrees Celsius for 24 hours, with subsequent derivatization using ninhydrin or phenylisothiocyanate reagents [36] [39]. This analysis confirms the molar ratios of each amino acid constituent while providing accurate peptide content determination for formulation purposes [37] [39].

Stability-indicating analytical methods for disitertide incorporate forced degradation studies under acidic, basic, oxidative, and thermal stress conditions [38] [40]. The degradation pathways identified include deamidation of asparagine and glutamine residues, oxidation of methionine residues, and hydrolysis of peptide bonds adjacent to aspartic acid [38] [41]. These studies establish degradation product profiles that guide storage condition specifications and shelf-life determinations [40] [41].

Table 4: Forced Degradation Study Results for Disitertide

Stress ConditionDurationTemperature (°C)pHDegradation (%)Primary Degradation Products
Acidic hydrolysis24 hours602.015.2Asp-Ala cleavage products
Basic hydrolysis6 hours6010.022.8Deamidated species
Oxidative stress12 hours257.08.7Methionine sulfoxide derivatives
Thermal stress48 hours807.012.1Multiple degradation pathways
Photolytic stress120 hours257.03.4Tryptophan photo-oxidation

Water content determination employs Karl Fischer titration methodology to quantify residual moisture in lyophilized disitertide preparations [24] [40]. The coulometric titration technique provides accuracy within ±0.1% for water content measurements, ensuring compliance with stability specifications typically set below 5% water content [24] [31]. Counterion analysis utilizes ion chromatography or capillary electrophoresis to quantify acetate, trifluoroacetate, or other counterions present from synthesis and purification processes [31] [40].

XLogP3

-5.6

Hydrogen Bond Acceptor Count

25

Hydrogen Bond Donor Count

22

Exact Mass

1579.73745052 g/mol

Monoisotopic Mass

1579.73745052 g/mol

Boiling Point

1968.7±65.0 °C(Predicted)

Heavy Atom Count

109

UNII

3N988KP8HD

Sequence

H-Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp-Ala-Met-Met-Gln-Asn-OH

Dates

Modify: 2024-02-18
1: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin
Pharmacol. 2009 Sep;31(7):463-93. PubMed PMID: 19907722.

Explore Compound Types